N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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Overview
Description
N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves the condensation of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation over palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as an anti-HIV agent due to its ability to inhibit HIV-1 integrase.
Industry: Applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with molecular targets such as HIV-1 integrase. The compound binds to the active site of the enzyme, chelating the magnesium ion, which is essential for the enzyme’s activity . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-[4-{[(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]amino}-3-(trifluoromethyl)phenyl]benzamide
- 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Uniqueness
N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit HIV-1 integrase sets it apart from other similar compounds, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-8-14-17-9-13(16(21)19(14)10-11)18-15(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20) |
InChI Key |
LYSKDIGOYADXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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